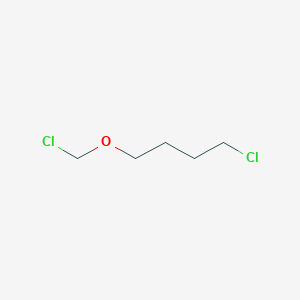
1-chloro-4-(chloromethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-(chloromethoxy)butane is a chemical compound with the molecular formula C5H10Cl2O . It has been used in the chloromethylation of benzene and alkylbenzenes .
Synthesis Analysis
The chloromethylation of benzene and alkylbenzenes was studied using 1,4-bis(chloromethoxy)butane and 1-chloro-4-chloromethoxybutane . The relative rate data of chloromethylations compared to benzene as well as isomer distributions were determined .Molecular Structure Analysis
The molecular structure of 1-chloro-4-(chloromethoxy)butane consists of a butane backbone with a chlorine atom attached to the first carbon and a chloromethoxy group attached to the fourth carbon .Chemical Reactions Analysis
The chloromethylation of benzene and alkylbenzenes was carried out using 1,4-bis(chloromethoxy)butane and 1-chloro-4-chloromethoxybutane . The mechanisms of the reactions were considered in view of the experimental data .Physical And Chemical Properties Analysis
The molecular weight of 1-chloro-4-(chloromethoxy)butane is 122.593 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chloromethylation in Organic Synthesis
1-Chloro-4-(chloromethoxy)butane has been studied for its role in chloromethylation reactions. Olah, Beal, and Olah (1976) investigated its use in the chloromethylation of benzene and alkylbenzenes, providing insights into the mechanisms and preparative aspects of chloromethylations with this compound (Olah, Beal, & Olah, 1976).
Synthesis and Analysis
Wang Xiao-jun (2011) developed a method for synthesizing chloromethoxy butane (CMB) using butanol, paraformaldehyde, and dry hydrogen chloride. This study provides a detailed analysis of the product's composition and the optimal reaction conditions for achieving high yields (Wang Xiao-jun, 2011).
Application in Resin Modification
The use of 1,4-bis(chloromethoxy)butane as a chloromethylation reagent has been explored in the synthesis of chloromethylated phenolic resins, with Xu Qiu-ju (2010) examining the effects of various factors on the chloromethylation reaction and discussing the reaction mechanism (Xu Qiu-ju, 2010).
Application in Polymer Science
Shaffer, Antolin, and Percec (1987) synthesized the first examples of aromatic-aliphatic polyformals using 1,4-bis(chloromethoxy)butane, exploring the reactivity of the compound in polyetherification and its effects on polymer microstructure (Shaffer, Antolin, & Percec, 1987).
Environmental and Health Implications
Studies have examined the carcinogenic activity of compounds including 1,4-bis(chloromethoxy)butane, assessing their impact on health. Van Duuren, Goldschmidt, and Seidman (1975) evaluated the carcinogenicity of several alpha-chloro ethers in mice, contributing to the understanding of the potential health risks associated with these compounds (Van Duuren, Goldschmidt, & Seidman, 1975).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-(chloromethoxy)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRJVJZWDJDJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310863 |
Source


|
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3970-17-0 |
Source


|
| Record name | NSC233055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

